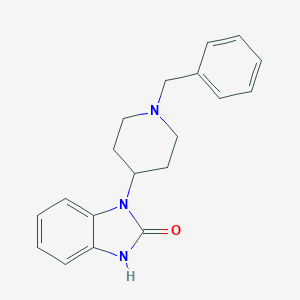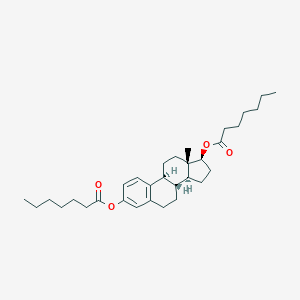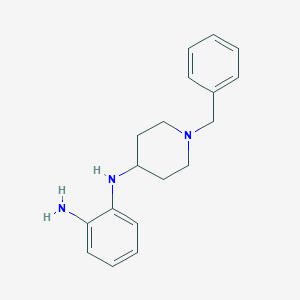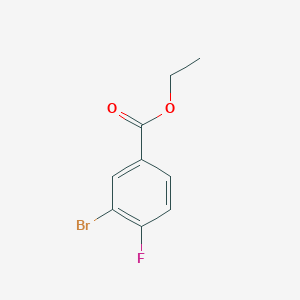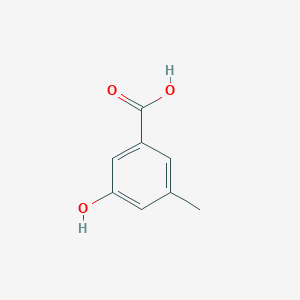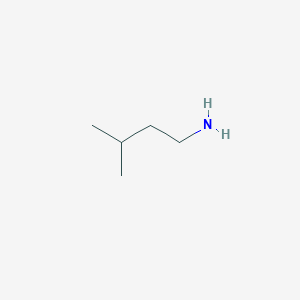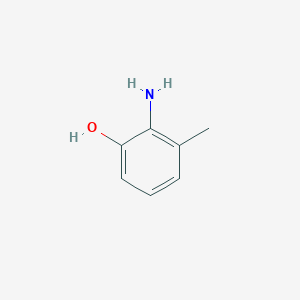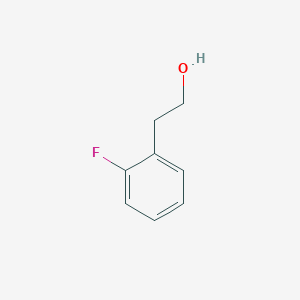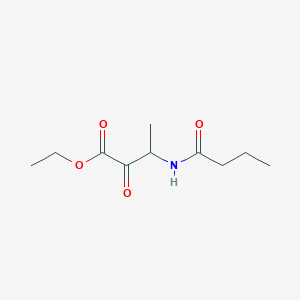
ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE
概要
説明
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンは、N-アシル-αアミノ酸類に属する有機化合物です。この化合物は、D-アラニンの窒素に結合した4-(4-ニトロフェニルホスホ)ブタノイル基を特徴としています。 分子式はC13H17N2O8P、分子量は360.2564 g/molの小さな分子です .
製法
合成経路と反応条件
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンの合成は、通常、D-アラニンを4-(4-ニトロフェニルホスホ)ブタノイルクロリドでアシル化することにより行われます。反応は、トリエチルアミンなどの塩基の存在下で行い、反応中に生成される塩化水素を中和します。 反応は通常、ジクロロメタンなどの有機溶媒中、低温で行われ、副反応を防ぎます .
工業生産方法
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンの工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、自動反応器と連続フローシステムを使用することにより、製品の品質と収率を常に一定に保ちます。 反応条件は、効率を最大化し、生産コストを最小限に抑えるように最適化されています .
化学反応解析
反応の種類
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンは、次のようなさまざまな化学反応を起こします。
酸化: ニトロフェニル基は、ニトロソ誘導体またはニトロ誘導体を形成するように酸化される可能性があります。
還元: ニトロフェニル基は、アミノ誘導体を形成するように還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、パラジウム触媒を使用した水素ガスと水素化ホウ素ナトリウムがあります。
形成される主要な生成物
酸化: ニトロソ誘導体またはニトロ誘導体の形成。
還元: アミノ誘導体の形成。
置換: 置換ホスホ誘導体の形成.
科学研究への応用
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンは、科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 酵素阻害とタンパク質修飾における潜在的な役割について研究されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査されています。
科学的研究の応用
N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a reagent in various chemical processes.
作用機序
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、基質の結合と触媒反応を阻害することができます。 ニトロフェニル基は、細胞受容体とも相互作用し、シグナル伝達経路と細胞応答を調節することができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine typically involves the acylation of D-alanine with 4-(4-nitrophenylphospho)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
化学反応の分析
Types of Reactions
N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phospho group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phospho derivatives.
類似化合物との比較
類似化合物
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-L-アラニン: N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンのエナンチオマーであり、化学的特性は似ていますが、生物学的活性は異なります.
N-アシル-αアミノ酸: 構造的特徴は似ていますが、アシル基とアミノ酸が異なる化合物のクラス.
独自性
N-[4-(4-ニトロフェニルホスホ)ブタノイル]-D-アラニンは、ニトロフェニルホスホ基とD-アラニンという特定の組み合わせによりユニークです。 このユニークな構造は、異なる化学反応性と生物学的活性を与え、さまざまな科学研究への応用に役立ちます .
特性
IUPAC Name |
ethyl 3-(butanoylamino)-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSJTHDBNDHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
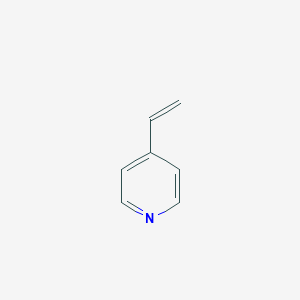
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
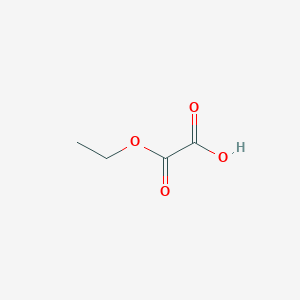
![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)
